Bornyl ferulate

Description

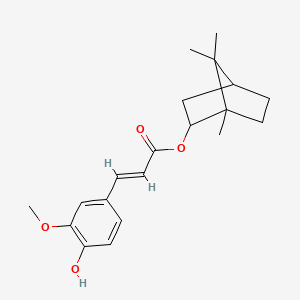

(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has been reported in Pinus pumila, Electranthera mutica, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIECBWQZFYRP-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345578 | |

| Record name | (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90411-21-5 | |

| Record name | (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bornyl Ferulate: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate is a natural ester formed from the terpene borneol and the phenylpropanoid ferulic acid. This compound is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to the combined biological activities of its constituent parts. Borneol is known for its anti-inflammatory and analgesic properties, while ferulic acid is a potent antioxidant. The esterification of these two molecules may lead to a compound with unique pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed experimental protocols for its analysis, and insights into its potential biosynthetic pathways.

Natural Occurrence of this compound

The natural occurrence of this compound has been primarily documented in the oleo-gum-resin of plants belonging to the Ferula genus, most notably Ferula asafoetida[1][2][3][4][5]. This resin, commonly known as asafoetida, has a long history of use in traditional medicine and as a culinary spice. While the presence of this compound is confirmed, detailed quantitative data across different plant parts or even among various Ferula species remains limited in the currently available scientific literature. Many analytical studies on Ferula species identify ferulic acid and bornyl acetate as separate components, suggesting that the occurrence and concentration of their ester, this compound, may vary depending on the specific species, geographical location, and post-harvest processing of the plant material.

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Plant Part | Method of Identification | Quantitative Data | Reference |

| Ferula asafoetida | Oleo-gum-resin | GC-MS | Not specified |

Note: The lack of extensive quantitative data highlights a significant gap in the current research landscape, presenting an opportunity for further investigation.

Experimental Protocols

The analysis of this compound in plant matrices requires robust extraction and quantification methods. Due to the limited number of studies focusing specifically on this compound, the following protocols are based on established methods for the analysis of its constituent parts and similar phenolic esters.

Protocol 1: Extraction of this compound from Ferula Oleo-Gum-Resin

This protocol outlines a general procedure for the solvent extraction of this compound from the oleo-gum-resin of Ferula species.

1. Materials and Reagents:

-

Dried and powdered Ferula oleo-gum-resin

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (C₄H₈O₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks, etc.)

2. Procedure:

-

Weigh approximately 10 g of the powdered oleo-gum-resin and place it in a flask.

-

Add 100 mL of dichloromethane or ethyl acetate to the flask.

-

Macerate the mixture at room temperature for 24 hours with occasional shaking.

-

Filter the extract through filter paper to remove solid plant material.

-

Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting residue contains the crude extract enriched with this compound and other lipophilic compounds.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a framework for the quantitative analysis of this compound using HPLC with UV detection.

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

A gradient elution is recommended to achieve good separation. An example gradient is as follows:

-

0-5 min: 10% B

-

5-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25-30 min: 90-10% B (linear gradient)

-

30-35 min: 10% B (isocratic for column re-equilibration)

-

-

Flow rate: 1.0 mL/min

3. Sample Preparation:

-

Dissolve a known amount of the crude extract from Protocol 1 in the initial mobile phase composition.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Detection:

-

Monitor the absorbance at a wavelength of approximately 320 nm, which is the characteristic absorption maximum for ferulic acid and its esters.

5. Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 3: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for the analysis of terpenes and phenylpropanoids (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

2. GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes

-

Ramp: Increase to 280°C at a rate of 5°C/min

-

Hold: Maintain at 280°C for 10 minutes

-

-

Injection Volume: 1 µL (splitless mode)

3. MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

4. Sample Preparation:

-

Dissolve the crude extract from Protocol 1 in a volatile solvent such as hexane or dichloromethane.

-

Ensure the final concentration is suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).

5. Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification can be performed using an internal or external standard method.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated. However, it is hypothesized to be an esterification reaction between borneol and feruloyl-CoA, catalyzed by an acyltransferase enzyme. The biosynthetic pathways of the precursor molecules, borneol and ferulic acid, are well-established.

Biosynthesis of Borneol: Borneol is a monoterpene derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then cyclized by bornyl diphosphate synthase (BPPS) to form bornyl diphosphate, which is subsequently hydrolyzed to borneol.

Biosynthesis of Ferulic Acid: Ferulic acid is a hydroxycinnamic acid synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), lead to the formation of ferulic acid. For its activation to form an ester, ferulic acid is converted to feruloyl-CoA by 4-coumarate:CoA ligase (4CL).

Proposed Biosynthesis of this compound: The final step in the biosynthesis of this compound is likely catalyzed by an acyltransferase belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of enzymes. These enzymes are known to catalyze the transfer of an acyl group from an acyl-CoA donor to a variety of acceptor molecules, including alcohols. In this case, a specific acyltransferase would facilitate the reaction between feruloyl-CoA and borneol to produce this compound.

Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring ester with significant potential in pharmacology and drug development. While its presence in Ferula asafoetida is established, there is a clear need for further research to quantify its concentration in various plant sources and to explore its full range of biological activities. The experimental protocols and biosynthetic insights provided in this guide offer a foundation for researchers to advance the understanding of this promising phytochemical. Future studies should focus on the isolation and characterization of the specific acyltransferases responsible for this compound biosynthesis, which could open avenues for its biotechnological production.

References

- 1. Frontiers | Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) [frontiersin.org]

- 2. Ferula asafoetida: chemical composition, thermal behavior, antioxidant and antimicrobial activities of leaf and gum hydroalcoholic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress of Ferula ferulaeoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of (-)-Bornyl Ferulate from Notopterygium incisum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of (-)-bornyl ferulate, a bioactive phenolic acid ester, from the roots and rhizomes of the traditional medicinal plant Notopterygium incisum. The document details the experimental protocol for extraction, fractionation, and chromatographic separation. Quantitative data on the yield of the isolated compound is presented. Furthermore, the guide elucidates the anti-inflammatory mechanism of bornyl ferulate through its inhibitory action on key signaling pathways. This information is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Notopterygium incisum Ting ex H.T. Chang, a plant belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for treating inflammatory conditions and pain.[1] Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, including phenolic acids, coumarins, and essential oils.[1] Among these, (-)-bornyl ferulate has been identified as a noteworthy constituent with significant anti-inflammatory properties.[2]

This compound is an ester formed from borneol and ferulic acid. Its biological activity is attributed to its ability to modulate inflammatory pathways. Specifically, it has been identified as an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.[2][3] This guide provides a detailed methodology for the isolation of (-)-bornyl ferulate from N. incisum and summarizes its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of (-)-bornyl ferulate from N. incisum.

Plant Material and Extraction

-

Plant Material: Dried roots and rhizomes of Notopterygium incisum are used as the starting material.

-

Grinding: The dried plant material is powdered to increase the surface area for efficient extraction.

-

Methanol Extraction: The powdered plant material (2 kg) is extracted with methanol (MeOH) under reflux. This process is typically repeated multiple times (e.g., 4 times) to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure to yield a crude residue.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility characteristics.

-

Cyclohexane (CHA) Partition: The aqueous suspension is first extracted with cyclohexane to isolate nonpolar compounds.

-

Ethyl Acetate (EtOAc) Partition: The remaining aqueous layer is then extracted with ethyl acetate to isolate compounds of intermediate polarity.

-

n-Butanol (n-BuOH) Partition: Finally, the aqueous layer can be further extracted with n-butanol to isolate more polar compounds.

-

Isolation and Purification of (-)-Bornyl Ferulate

The CHA-soluble partition has been found to be rich in (-)-bornyl ferulate. The following steps detail its purification from this fraction.

-

Silica Gel Column Chromatography (CC):

-

The CHA extract (89.0 g) is subjected to open column chromatography on a silica gel column.

-

The column is eluted with a gradient of petroleum ether (PE) and ethyl acetate (EtOAc), starting with a nonpolar mobile phase (e.g., PE:EtOAc 50:1, v/v) and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Reversed-Phase Semi-Preparative High-Performance Liquid Chromatography (RP-SP-HPLC):

-

Fractions from the silica gel column that are enriched in (-)-bornyl ferulate are further purified using RP-SP-HPLC.

-

A C18 column is typically used for this separation.

-

The mobile phase consists of a mixture of methanol and water (e.g., 80% aqueous MeOH).

-

The elution is monitored using a UV detector, typically at a wavelength of 320 nm.

-

(-)-Bornyl ferulate is collected as a purified compound.

-

Data Presentation

The following table summarizes the quantitative data obtained during a typical isolation of (-)-bornyl ferulate from N. incisum.

| Parameter | Value |

| Starting Plant Material (Dried Roots and Rhizomes) | 2.0 kg |

| Crude Methanol Extract Yield | 513.0 g |

| Methanol Extract Yield (%) | 25.7% |

| Cyclohexane (CHA) Soluble Fraction | 89.0 g |

| Isolated (-)-Bornyl Ferulate | 45.0 mg |

| Overall Yield of (-)-Bornyl Ferulate from Dried Plant Material (%) | 0.00225% |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the isolation of (-)-bornyl ferulate from Notopterygium incisum.

References

Spectroscopic and Chromatographic Analysis of Bornyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate (C₂₀H₂₆O₄), a naturally occurring ester of borneol and ferulic acid, is a compound of increasing interest in the fields of pharmacology and materials science. Its structural components, a bicyclic monoterpenoid (borneol) and a derivative of cinnamic acid (ferulic acid), suggest a range of potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Accurate and comprehensive analytical data are paramount for the identification, characterization, and quantification of this compound in various matrices. This technical guide provides a summary of the expected spectroscopic and chromatographic data for this compound, along with detailed experimental protocols for its analysis.

While a comprehensive, publicly available experimental dataset for this compound is limited, the data presented herein are predicted based on the well-established spectral characteristics of its constituent moieties and related ester compounds. This guide serves as a valuable resource for researchers engaged in the synthesis, isolation, and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of borneol, ferulic acid, and their derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | H-7' |

| ~7.05 | dd | 1H | H-6' |

| ~6.90 | d | 1H | H-2' |

| ~6.30 | d | 1H | H-8' |

| ~5.00 | m | 1H | H-2 (Borneol) |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.40 | m | 1H | H-3 (Borneol, exo) |

| ~2.00 - 1.10 | m | 6H | Borneol methylene protons |

| ~1.00 | s | 3H | Borneol methyl |

| ~0.90 | s | 3H | Borneol methyl |

| ~0.85 | s | 3H | Borneol methyl |

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C-9' (C=O) |

| ~148.0 | C-4' |

| ~147.0 | C-3' |

| ~145.0 | C-7' |

| ~127.0 | C-1' |

| ~123.0 | C-6' |

| ~115.0 | C-5' |

| ~116.0 | C-8' |

| ~109.5 | C-2' |

| ~80.0 | C-2 (Borneol) |

| ~56.0 | -OCH₃ |

| ~49.0 | C-1 (Borneol) |

| ~48.0 | C-7 (Borneol) |

| ~45.0 | C-4 (Borneol) |

| ~37.0 | C-3 (Borneol) |

| ~28.0 | C-5 (Borneol) |

| ~27.0 | C-6 (Borneol) |

| ~20.0 | C-10 (Borneol) |

| ~19.0 | C-9 (Borneol) |

| ~13.5 | C-8 (Borneol) |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3010 | Medium | C-H stretch (aromatic) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, ~1515 | Medium | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 330.18 | [M]⁺ (Molecular Ion for C₂₀H₂₆O₄) |

| 194.06 | [Ferulic acid]⁺ fragment |

| 177.02 | [Ferulic acid - OH]⁺ fragment |

| 152.12 | [Borneol]⁺ fragment |

| 137.13 | [Borneol - CH₃]⁺ fragment |

| 95.09 | [C₇H₁₁]⁺ fragment from Borneol |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of ferulic acid with borneol.

Materials:

-

Ferulic acid

-

Borneol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve ferulic acid (1 equivalent) and borneol (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate beaker, dissolve DCC (1.5 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified compound can be prepared by dissolving a small amount in a volatile solvent (e.g., DCM), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) system.

-

Acquisition: Acquire mass spectra in a positive or negative ion mode, depending on the ionization method, over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

A Technical Guide to the Solubility of Bornyl Ferulate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of bornyl ferulate in various organic solvents. Recognizing the pivotal role of solubility in drug discovery and development, this document synthesizes available qualitative solubility information for this compound and contextualizes it with quantitative data for its parent compound, ferulic acid, and a related ester. Furthermore, it outlines a detailed experimental protocol for solubility determination and illustrates key experimental and logical workflows.

Introduction to this compound and the Importance of Solubility

This compound is an ester formed from ferulic acid, a ubiquitous phenolic compound in the plant kingdom known for its antioxidant properties, and borneol, a bicyclic monoterpene. The esterification of ferulic acid to this compound increases its lipophilicity, which can significantly influence its biological activity, absorption, and formulation possibilities.

A thorough understanding of a compound's solubility profile is a cornerstone of pharmaceutical development. Solubility directly impacts a drug's bioavailability, dictates the choice of formulation strategies, and is a critical parameter in the design of both in vitro and in vivo experiments. Poor solubility can be a significant hurdle, often leading to insufficient drug absorption and inconsistent therapeutic effects. This guide provides a foundational understanding of this compound's solubility characteristics to aid researchers in overcoming these challenges.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information and data from patents suggest its solubility in certain polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | Implied in crystallization processes described in patent literature. |

| Ethanol | Soluble | Implied in crystallization processes described in patent literature. |

To provide a more comprehensive picture for researchers, the following sections detail the solubility of the parent compound, ferulic acid, and a structurally similar ester, ferulic acid ethyl ester. This information can serve as a valuable baseline for estimating the solubility behavior of this compound.

Solubility of Ferulic Acid

Ferulic acid, the precursor to this compound, exhibits good solubility in a range of polar organic solvents, while its aqueous solubility is limited.[1][2]

Table 2: Quantitative Solubility of Ferulic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | 151.84 | 0.782 |

| Polyethylene Glycol 400 (PEG-400) | 25 | 148.23 | 0.763 |

| Ethanol | 25 | 67.82 | 0.349 |

| Methanol | 25 | 59.45 | 0.306 |

| Ethyl Acetate | 25 | 28.71 | 0.148 |

| Isopropanol | 25 | 24.66 | 0.127 |

| 1-Butanol | 25 | 19.89 | 0.102 |

| Water | 25 | 0.75 | 0.0039 |

Note: Data is compiled from various sources and should be considered as a reference.[2] Experimental conditions can influence solubility values.

Solubility of Ferulic Acid Ethyl Ester

Ferulic acid ethyl ester provides a closer structural analog to this compound. The following data is available from a commercial supplier.[3]

Table 3: Solubility of Ferulic Acid Ethyl Ester

| Solvent | Approximate Solubility |

| Ethanol | 20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL |

Predicting the Solubility of this compound

The chemical structure of this compound, with its bulky and non-polar bornyl group, suggests a significant increase in lipophilicity compared to ferulic acid. This structural modification is expected to decrease its solubility in polar solvents like water and lower alcohols (methanol, ethanol) compared to ferulic acid, but potentially increase its solubility in less polar organic solvents such as acetone, ethyl acetate, and dichloromethane. The presence of the ester group, however, still allows for some interaction with polar solvents.

Experimental Protocol for Determining this compound Solubility

For researchers needing to quantify the solubility of this compound, the shake-flask method is a well-established and reliable technique. This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After the equilibration period, remove the vials and let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).

-

Sample Collection and Dilution: Carefully pipette a known volume of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any remaining microparticles. Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The mobile phase for the HPLC analysis will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or acetic acid, depending on the column and compound properties.

-

Quantification: Prepare a standard calibration curve by running known concentrations of this compound through the HPLC system. Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: Calculate the solubility of this compound in the original undiluted saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide array of organic solvents is yet to be fully established in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative data presented, supplemented by quantitative information for the parent compound ferulic acid and a related ester, offers a valuable starting point for solvent selection. The detailed experimental protocol provided herein equips scientists with a robust method to determine the precise solubility of this compound in solvents relevant to their specific research and development needs, thereby facilitating its progression from the laboratory to potential therapeutic applications.

References

"Bornyl ferulate" CAS number and IUPAC name

Chemical Identity and Properties

-

CAS Number: 55511-07-4

-

IUPAC Name: (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

-

Alternative Names: (-)-Bornyl ferulate, (1S,2R,4S)-13-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester, (1S-endo)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester

Bornyl ferulate is an ester formed from the natural bicyclic monoterpenoid (-)-borneol and ferulic acid, a phenolic compound ubiquitous in the plant kingdom. This combination results in a lipophilic molecule with potential for various biological activities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.42 g/mol |

Biological Activity of this compound

This compound has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Anti-inflammatory Activity

Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX)

This compound has been identified as an inhibitor of both 5-lipoxygenase and cyclooxygenase, enzymes that play crucial roles in the biosynthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins, respectively.

| Enzyme | IC₅₀ (µM) |

| 5-Lipoxygenase | 10.4 |

| Cyclooxygenase | 12.0 |

Experimental Protocols

Determination of 5-Lipoxygenase and Cyclooxygenase Inhibitory Activity

The inhibitory activity of this compound on 5-LO and COX can be determined using in vitro enzyme assays. A general protocol is outlined below:

1. Enzyme Preparation:

-

Purified 5-lipoxygenase and cyclooxygenase enzymes (ovine or human recombinant) are used.

2. Reaction Mixture Preparation:

-

For the 5-LO assay, the reaction mixture typically contains the enzyme in a suitable buffer (e.g., Tris-HCl), calcium chloride, and the substrate, arachidonic acid.

-

For the COX assay, the reaction mixture includes the enzyme in a buffer (e.g., phosphate buffer), a heme cofactor, and the substrate, arachidonic acid.

3. Inhibition Assay:

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of the product (e.g., leukotrienes for 5-LO, prostaglandins for COX) is monitored over time.

4. Product Quantification:

-

Product formation can be measured using various techniques, including spectrophotometry (monitoring the appearance of conjugated dienes for 5-LO), enzyme-linked immunosorbent assay (ELISA) for specific prostaglandins, or high-performance liquid chromatography (HPLC).

5. Data Analysis:

-

The percentage of inhibition is calculated by comparing the rate of product formation in the presence of this compound to that of a control (without the inhibitor).

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathway Involvement

While direct experimental evidence for the signaling pathways modulated by this compound is still emerging, the activities of its constituent molecules, borneol and ferulic acid, as well as structurally similar compounds like bornyl cinnamate, strongly suggest the involvement of the NF-κB and PI3K/AKT signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Ferulic acid and bornyl cinnamate have been shown to inhibit the activation of NF-κB. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Both ferulic acid and bornyl acetate have been shown to modulate the PI3K/AKT pathway. Therefore, it is plausible that this compound could also influence this signaling cascade.

Caption: Potential modulation of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory activity through the dual inhibition of 5-lipoxygenase and cyclooxygenase. While further research is required to fully elucidate its mechanisms of action, the known biological activities of its constituent moieties suggest a potential role in modulating key inflammatory and cell signaling pathways such as NF-κB and PI3K/AKT. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Bornyl Ferulate: A Technical Guide to its Cyclooxygenase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl ferulate, an ester of borneol and ferulic acid, has emerged as a compound of interest in the study of inflammatory pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a cyclooxygenase (COX) inhibitor. While the complete inhibitory profile is still under investigation, available data points towards its potential to modulate the production of prostaglandins, key mediators of inflammation. This document collates the current understanding of its inhibitory activity, explores the relevant signaling pathways, and provides detailed experimental methodologies for the assays crucial to its evaluation.

Introduction to Cyclooxygenase and Inflammation

The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A pivotal enzyme family in this process is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory mediators. COX-2 is primarily responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation. The inhibition of COX enzymes, particularly COX-2, is a cornerstone of anti-inflammatory therapy.

This compound: An Overview

This compound is a natural compound that combines the phenolic antioxidant, ferulic acid, with the bicyclic monoterpene, borneol. Ferulic acid itself is known to possess anti-inflammatory properties, and its esterification with borneol can modify its pharmacokinetic and pharmacodynamic properties. Understanding the specific interaction of this compound with COX enzymes is crucial for elucidating its therapeutic potential.

Mechanism of Action: COX Inhibition

Current data indicates that (-)-Bornyl ferulate acts as a cyclooxygenase inhibitor.

Quantitative Inhibitory Activity

A key parameter for characterizing a COX inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the activity of the enzyme by 50%. The available data for (-)-Bornyl ferulate's COX inhibition is summarized in the table below.

| Compound | Target | IC50 (μM) | Notes |

| (-)-Bornyl ferulate | COX | 12.0 | The specific isoform (COX-1 or COX-2) is not definitively specified in the available literature. Further research is required to determine the selectivity of inhibition. |

Table 1: In vitro inhibitory activity of (-)-Bornyl ferulate against Cyclooxygenase.

The lack of specific IC50 values for both COX-1 and COX-2 prevents the calculation of a selectivity index (SI), a critical measure for assessing the relative inhibitory potency against the two isoforms. A high SI (IC50 for COX-1 / IC50 for COX-2) is desirable for anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by this compound directly impacts the arachidonic acid cascade, leading to a reduction in prostaglandin synthesis. This interruption of a key inflammatory pathway is central to its mechanism of action.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the COX inhibitory activity of compounds like this compound. These methodologies are based on standard in vitro assays.

In Vitro Cyclooxygenase Inhibition Assay

This assay is fundamental for determining the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of this compound on COX-1 and COX-2 activity.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Compound Preparation: Prepare a series of dilutions of this compound in the reaction buffer. A vehicle control (solvent only) should also be prepared.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, cofactors, and either the test compound dilutions or the vehicle control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: Immediately add the detection reagent (TMPD). The oxidation of TMPD by the peroxidase activity of COX results in a color change that can be measured spectrophotometrically (e.g., at 590 nm).

-

Data Analysis: The rate of reaction is determined by monitoring the change in absorbance over time. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Molecular Docking (Theoretical)

While specific molecular docking studies for this compound are not yet widely available, this section outlines a generalized protocol for such a computational analysis.

Objective: To predict the binding mode and affinity of this compound within the active sites of COX-1 and COX-2.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Protein Data Bank (PDB) for crystal structures of COX-1 and COX-2

Procedure:

-

Receptor Preparation:

-

Obtain the 3D crystal structures of human or ovine COX-1 and COX-2 from the PDB.

-

Prepare the protein structures by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site based on the location of the co-crystallized inhibitor or the known active site residues.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Minimize the energy of the ligand structure to obtain a stable conformation.

-

Assign appropriate charges and atom types.

-

-

Docking Simulation:

-

Perform the docking of the prepared this compound ligand into the defined binding sites of both COX-1 and COX-2 using the chosen docking software.

-

The software will generate multiple possible binding poses and calculate a docking score (an estimation of binding affinity) for each pose.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions between this compound and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions).

-

Compare the docking scores and interaction patterns for COX-1 and COX-2 to predict selectivity.

-

Conclusion and Future Directions

This compound demonstrates inhibitory activity against cyclooxygenase, positioning it as a compound of interest for further anti-inflammatory research. However, a significant knowledge gap remains regarding its specific inhibitory profile. Future research should prioritize the determination of distinct IC50 values for this compound against both COX-1 and COX-2 to establish its selectivity. Furthermore, detailed molecular docking and kinetic studies will be invaluable in elucidating the precise binding interactions and the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). A comprehensive understanding of its mechanism of action will be instrumental in guiding its potential development as a novel anti-inflammatory agent.

Bornyl Ferulate and the 5-Lipoxygenase Inhibition Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bornyl ferulate, an ester of ferulic acid and borneol, has emerged as a compound of interest in the field of anti-inflammatory research due to its potential to inhibit the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical mediator in the biosynthesis of leukotrienes, potent pro-inflammatory molecules implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and arthritis. This technical guide provides a comprehensive overview of the 5-LOX pathway, the known inhibitory activity of this compound, detailed experimental protocols for assessing 5-LOX inhibition, and the potential mechanisms of action. The guide is intended to serve as a resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to this compound

This compound is a natural product derivative that combines the structural features of ferulic acid, a well-known antioxidant and anti-inflammatory phenolic compound, and borneol, a bicyclic monoterpene with demonstrated anti-inflammatory properties. The esterification of ferulic acid with borneol results in a more lipophilic molecule, which may enhance its bioavailability and cellular uptake, potentially increasing its efficacy as a 5-LOX inhibitor.

Chemical Structure:

-

Molecular Formula: C₂₀H₂₆O₄

-

Molecular Weight: 330.42 g/mol

The 5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes.[1] Dysregulation of this pathway is a hallmark of many inflammatory conditions.[2]

Key Steps in the 5-LOX Pathway:

-

Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, arachidonic acid (AA) is liberated from the nuclear membrane phospholipids by the action of cytosolic phospholipase A₂ (cPLA₂).

-

5-LOX Activation and Translocation: The 5-lipoxygenase-activating protein (FLAP) presents arachidonic acid to the 5-LOX enzyme.[1]

-

Formation of 5-HPETE: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Conversion to Leukotriene A₄ (LTA₄): 5-LOX further converts 5-HPETE into the unstable epoxide, leukotriene A₄ (LTA₄).

-

Synthesis of Pro-inflammatory Leukotrienes: LTA₄ is then enzymatically converted into two main classes of pro-inflammatory leukotrienes:

-

Leukotriene B₄ (LTB₄): Formed by the action of LTA₄ hydrolase, LTB₄ is a potent chemoattractant for neutrophils and other immune cells.

-

Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): Formed by the conjugation of LTA₄ with glutathione, catalyzed by LTC₄ synthase. These leukotrienes are major contributors to bronchoconstriction in asthma and increased vascular permeability.

-

This compound as a 5-Lipoxygenase Inhibitor: Quantitative Data

Published research has identified this compound as an inhibitor of 5-lipoxygenase. The available quantitative data on its inhibitory activity is summarized in the table below. For comparison, data for its parent compound, ferulic acid, and a standard 5-LOX inhibitor, nordihydroguaiaretic acid (NDGA), are also included where available.

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| This compound | Cell-free (Leukocytes) | 5.75 | [2] |

| Ferulic Acid | Cell-based (THP-1 cells) | - (78.63% inhibition at 100 µg/mL) | [3] |

| Nordihydroguaiaretic Acid (NDGA) | Cell-free (Leukocytes) | 0.8 |

Note: The inhibitory activity of ferulic acid was reported as a percentage of inhibition at a specific concentration, and a direct IC₅₀ value was not provided in the cited study. Further research is required to determine the precise IC₅₀ of ferulic acid under various assay conditions for a direct comparison.

Experimental Protocols for Assessing 5-LOX Inhibition

A variety of in vitro and cell-based assays can be employed to evaluate the inhibitory potential of compounds like this compound against 5-lipoxygenase. The choice of assay depends on the specific research question, such as determining direct enzyme inhibition, cellular efficacy, or the mechanism of action.

Cell-Free Spectrophotometric Assay

This assay directly measures the enzymatic activity of purified 5-LOX by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, leading to the formation of hydroperoxides with a conjugated diene structure that can be detected spectrophotometrically.

Materials:

-

Soybean lipoxygenase (or purified human recombinant 5-LOX)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (pH 9.0) or Phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the 5-LOX enzyme in the appropriate buffer.

-

Prepare various concentrations of this compound.

-

In a quartz cuvette, mix the buffer, enzyme solution, and the test compound at the desired final concentrations.

-

Incubate the mixture for a defined period (e.g., 3-5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 3-5 minutes).

-

The rate of reaction is determined from the initial linear portion of the absorbance curve.

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Leukotriene Production in Human Neutrophils

This assay measures the ability of a compound to inhibit the production of leukotrienes in a physiologically relevant cell type, such as human neutrophils.

Principle: Human neutrophils are a primary source of leukotrienes. Stimulation of these cells with a calcium ionophore like A23187 triggers the 5-LOX pathway, leading to the release of LTB₄ and other leukotrienes. The amount of released leukotrienes can be quantified using methods like ELISA or LC-MS.

Materials:

-

Freshly isolated human neutrophils

-

Calcium ionophore A23187

-

Test compound (this compound)

-

Cell culture medium (e.g., RPMI-1640)

-

ELISA kit for LTB₄ or an LC-MS/MS system for leukotriene analysis

Procedure:

-

Isolate human neutrophils from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

-

Resuspend the neutrophils in a suitable buffer or cell culture medium.

-

Pre-incubate the neutrophils with various concentrations of this compound for a specific time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with A23187 to induce leukotriene production.

-

Incubate for a further period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by centrifuging the cells and collecting the supernatant.

-

Quantify the amount of LTB₄ (or other leukotrienes) in the supernatant using a specific ELISA kit or by LC-MS/MS analysis.

-

A vehicle control (without this compound) and a non-stimulated control are included.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Mechanisms of 5-LOX Inhibition by this compound

The precise molecular mechanism by which this compound inhibits 5-LOX has not been definitively elucidated. However, based on its chemical structure and the known mechanisms of other 5-LOX inhibitors, several possibilities can be proposed:

-

Redox-Active Inhibition: Ferulic acid is a phenolic compound with antioxidant properties. It is possible that this compound acts as a redox-active inhibitor, interfering with the iron atom in the active site of 5-LOX and preventing the catalytic cycle.

-

Competitive Inhibition: this compound, being a lipid-soluble molecule, might compete with the natural substrate, arachidonic acid, for binding to the active site of the 5-LOX enzyme.

-

Allosteric Inhibition: The compound could bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Interference with FLAP: It is also conceivable that this compound could interfere with the function of FLAP, preventing the efficient transfer of arachidonic acid to 5-LOX.

Further research, including kinetic studies and molecular modeling, is necessary to determine the exact mechanism of action.

In Vivo Models for Evaluating Anti-Inflammatory Activity

To assess the in vivo efficacy of this compound as an anti-inflammatory agent targeting the 5-LOX pathway, animal models of inflammation are essential. The carrageenan-induced paw edema model is a widely used and well-characterized model for acute inflammation.

Carrageenan-Induced Paw Edema Model:

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The late phase of this inflammation is largely mediated by prostaglandins and leukotrienes.

-

Procedure:

-

Animals (typically rats or mice) are treated with this compound or a vehicle control at various doses.

-

After a set pre-treatment time, carrageenan is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at regular intervals using a plethysmometer.

-

A significant reduction in paw edema in the this compound-treated group compared to the control group indicates anti-inflammatory activity.

-

To specifically implicate the 5-LOX pathway, levels of LTB₄ can be measured in the paw exudate.

-

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel 5-LOX inhibitors for the treatment of inflammatory diseases. However, the current body of research is limited. Future investigations should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its dose-response relationship in vivo.

-

Detailed Mechanistic Studies: To elucidate the precise molecular mechanism of 5-LOX inhibition.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.

-

Evaluation in Chronic Disease Models: To assess the therapeutic potential of this compound in more complex, chronic models of inflammatory diseases.

References

Initial Biological Activity Screening of Bornyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate, an ester formed from the combination of borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound, has emerged as a molecule of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing its key therapeutic potentials and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Core Biological Activities

Initial screening has revealed that this compound possesses a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. Further investigations have also suggested its potential in antimicrobial and anticancer applications.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays, providing a comparative look at the efficacy of this compound in different biological contexts.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Target | IC50 (µM) | Source |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | 10.4 | [1] |

| Cyclooxygenase (COX) Inhibition | COX Enzyme | 12.0 | [1] |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 cells | 4.63 | [2] |

Table 2: Antioxidant Activity of this compound

| Assay | Method | IC50 (µM) | Source |

| Radical Scavenging Activity | Chemiluminescence Assay with PMNs | 3.4 |

Note: IC50 values for DPPH and ABTS assays are not yet available in the reviewed literature.

Table 3: Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) | Source |

| PC12 | Rat pheochromocytoma | > 3 | [3] |

Note: Further data on a broader range of cancer and normal cell lines is required for a comprehensive cytotoxicity profile.

Table 4: Neuroprotective Activity of this compound

| Assay Model | Effect | Concentration | Source |

| Rat PC12 cells | Induced neurite-like structures | 2 µg/mL | [3] |

Table 5: Antimicrobial Activity of this compound

| Microorganism | Assay | MIC90 (µM) | Source |

| Staphylococcus aureus | Not specified | 25 | |

| Enterococcus faecalis | Not specified | 12.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Activity Assays

The 5-LOX inhibitory activity of this compound is determined by measuring the decrease in the formation of leukotrienes.

-

Principle: 5-LOX catalyzes the oxidation of arachidonic acid to produce leukotrienes. The inhibitory effect of a compound is measured by quantifying the reduction in the end products of this reaction.

-

Procedure:

-

A reaction mixture is prepared containing purified 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl).

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The reaction is terminated, and the amount of leukotriene B4 (LTB4) or other 5-LOX products is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction without the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

The inhibitory effect of this compound on COX enzymes is assessed by measuring the reduction in prostaglandin synthesis.

-

Principle: COX enzymes convert arachidonic acid into prostaglandins. The inhibition of this process is quantified by measuring the decrease in prostaglandin levels.

-

Procedure:

-

Separate reaction mixtures are prepared for COX-1 and COX-2 enzymes in an appropriate buffer.

-

This compound is added to the reaction mixtures at varying concentrations.

-

The reaction is started by adding arachidonic acid.

-

After incubation at a controlled temperature, the reaction is stopped.

-

The concentration of prostaglandins (e.g., PGE2) is measured using techniques like Radioimmunoassay (RIA) or ELISA.

-

The percentage of inhibition for each enzyme is calculated, and the respective IC50 values are determined.

-

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

RAW 264.7 cells are cultured in 96-well plates.

-

The cells are pre-treated with different concentrations of this compound for a specified time.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo dye.

-

The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

The percentage of NO production inhibition is calculated, and the IC50 value is determined.

-

Antioxidant Activity Assays

This assay evaluates the free radical scavenging capacity of this compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at a wavelength of around 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

-

Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.

-

The plate is incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Signaling Pathways and Experimental Workflows

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, visualize the proposed mechanisms and experimental workflows.

References

- 1. COX Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 2. An integrated strategy of UPLC-Q-TOF-MS analysis, network pharmacology, and molecular docking to explore the chemical constituents and mechanism of Zixue Powder against febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Potential of Bornyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bornyl ferulate, an ester formed from ferulic acid and borneol, is a lipophilic derivative of a well-documented phenolic antioxidant. Ferulic acid and its various esters are recognized for their potent free-radical scavenging capabilities, which are primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group on the ferulic acid moiety. The principal mechanism involves the donation of a hydrogen atom to neutralize reactive free radicals, thereby terminating damaging chain reactions. This process transforms the ferulate into a resonance-stabilized radical, which is significantly less reactive.[1][2]

While direct quantitative in vitro antioxidant data for this compound is not extensively covered in the available literature, a strong inference of its potential can be drawn from structure-activity relationship studies of related ferulates.[3][4] Esterification of ferulic acid can modulate its lipophilicity and, consequently, its interaction with different oxidative environments. This guide synthesizes the foundational mechanisms, experimental protocols, and comparative data from closely related ferulic acid esters to provide a robust framework for evaluating the antioxidant potential of this compound.

Foundational Antioxidant Mechanism: Radical Scavenging

Phenolic compounds, including ferulates, primarily act as antioxidants by scavenging free radicals. This process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it. This action terminates the radical chain reaction that can otherwise lead to cellular damage. The resulting ferulate radical is stabilized by resonance, making it less reactive and less likely to propagate further oxidation.[1]

Quantitative Antioxidant Activity of Ferulates

Direct 50% inhibitory concentration (IC50) values for this compound are not prominently available in the reviewed scientific literature. However, the antioxidant capacity of its parent compound, ferulic acid, and other ester derivatives has been quantified in various assays. A lower IC50 value signifies greater antioxidant activity. This comparative data is essential for predicting the potential efficacy of this compound.

| Compound | Assay | IC50 / Activity | Reference |

| Ferulic Acid | DPPH | 26.00 ± 0.10 µM | |

| Ferulic Acid | ABTS | Strongest activity among tested ferulates | |

| Methyl Ferulate | ABTS | Lower activity than Ferulic Acid | |

| Ethyl Ferulate | ABTS | Lower activity than Ferulic Acid | |

| Hexadecyl Ferulate | DPPH | 0.083 ± 0.009 nmol/mL | |

| Hexadecyl Ferulate | ABTS | 0.027 ± 0.002 nmol/mL | |

| Cycloartenyl Ferulate | DPPH | Strong free radical scavenging |

Note: The table presents data for ferulic acid and its other esters to provide a comparative context for the anticipated antioxidant potential of this compound.

Key In Vitro Experimental Protocols

Standardized assays are critical for determining and comparing the antioxidant potential of compounds like this compound. The most common methods include the DPPH and ABTS radical scavenging assays and lipid peroxidation inhibition assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the deep purple DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.4 mM). Protect the solution from light.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add a specific volume of the this compound sample solution (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).

-

Incubation: Vortex the mixture and incubate it in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A solvent blank and a control (DPPH solution without the sample) are run in parallel.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.

-

IC50 Determination: Plot the percentage inhibition against the sample concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+). The antioxidant neutralizes the pre-formed radical, causing a decolorization of the solution, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 990 µL).

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 6-7 minutes).

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common in vitro model uses linoleic acid or liposomes, with oxidation induced by agents like iron/ascorbate or AAPH (2,2'-azobis(2-amidinopropane)hydrochloride). Inhibition is measured by quantifying the reduction of peroxidation end-products, such as malondialdehyde (MDA) or 4-hydroxyalkenals.

Protocol (General):

-

Substrate Preparation: Prepare a lipid substrate, such as a linoleic acid emulsion or phosphatidylcholine liposomes.

-

Sample Addition: Add various concentrations of this compound to the lipid substrate.

-

Initiation of Peroxidation: Induce lipid peroxidation by adding an initiator (e.g., Fe(II)/ascorbate solution).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Measurement: Stop the reaction and measure the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies MDA.

-

Calculation: Compare the levels of peroxidation products in the sample-treated groups to a control group without the antioxidant to determine the percentage of inhibition.

Conclusion and Future Directions

Based on the potent antioxidant activity demonstrated by ferulic acid and its various ester derivatives, it is highly probable that this compound possesses significant in vitro antioxidant properties. The esterification with borneol, a bicyclic monoterpene, increases the molecule's lipophilicity. This structural modification may enhance its affinity for and efficacy within lipidic environments, such as cell membranes, making it a particularly interesting candidate for preventing lipid peroxidation.

While comparative data provides a strong theoretical foundation, direct experimental validation is imperative. Researchers are encouraged to perform DPPH, ABTS, and lipid peroxidation assays specifically on this compound to quantify its IC50 values and fully characterize its antioxidant profile. Such studies will be crucial for confirming its potential as a novel antioxidant agent for applications in pharmaceuticals, nutraceuticals, and cosmeceuticals.

References

"Bornyl ferulate" anti-inflammatory properties preliminary studies